molecular formula C7H9NO3S B15296448 2-(15N)azanyl-5-methylbenzenesulfonic acid

2-(15N)azanyl-5-methylbenzenesulfonic acid

Cat. No.: B15296448
M. Wt: 188.21 g/mol
InChI Key: LTPSRQRIPCVMKQ-VJJZLTLGSA-N
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Description

2-(15N)Azanyl-5-methylbenzenesulfonic acid is a benzenesulfonic acid derivative featuring a methyl substituent at the 5th position and a 15N-labeled azanyl (-NH2) group at the 2nd position. This compound belongs to the sulfonic acid family, characterized by strong acidity (pKa ≈ −2 to −3) due to the electron-withdrawing sulfonic acid group (-SO3H). The 15N isotopic label enhances its utility in tracer studies, enabling precise tracking of nitrogen pathways in chemical, environmental, or biological systems .

Synthetically, analogous sulfonic acids and sulfonamides are prepared via reactions involving sulfonyl chlorides, guanidine derivatives, and condensation agents like glacial acetic acid or 1,4-dioxane (e.g., and describe methods for synthesizing structurally related sulfonamides). These procedures typically involve refluxing precursors with aromatic carboxylic acids, yielding stable crystalline products .

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

188.21 g/mol

IUPAC Name

2-(15N)azanyl-5-methylbenzenesulfonic acid

InChI

InChI=1S/C7H9NO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)/i8+1

InChI Key

LTPSRQRIPCVMKQ-VJJZLTLGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[15NH2])S(=O)(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)N)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(15N)azanyl-5-methylbenzenesulfonic acid typically involves the introduction of the ^15N isotope into the amino group of 5-methylbenzenesulfonic acid. One common method is the nitration of toluene to produce 4-nitrotoluene, followed by sulfonation to yield 4-nitrotoluene-3-sulfonic acid. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The final step involves the incorporation of the ^15N isotope .

Industrial Production Methods

Industrial production of 2-(15N)azanyl-5-methylbenzenesulfonic acid follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(15N)azanyl-5-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(15N)azanyl-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(15N)azanyl-5-methylbenzenesulfonic acid involves its incorporation into biochemical pathways where nitrogen is a key element. The ^15N isotope acts as a tracer, allowing researchers to follow the movement and transformation of nitrogen within a system. This helps in understanding metabolic processes, enzyme activities, and the interaction of nitrogen-containing compounds with molecular targets .

Comparison with Similar Compounds

Key Differences :

  • The sulfonic acid group confers higher acidity compared to sulfonamides, making it more water-soluble and reactive in acidic environments.
  • Sulfonamides in and are tailored for bioactivity (e.g., antimicrobial agents), whereas the 15N-labeled sulfonic acid is optimized for isotopic studies .
2.2. 15N-Labeled Nitrogen Sources

15N-labeled compounds like synthetic fertilizers (e.g., 15NH4NO3) and organic amendments (e.g., 15N-cattle slurry, ) serve as critical benchmarks for nitrogen use efficiency (NUE):

Property 2-(15N)Azanyl-5-Methylbenzenesulfonic Acid 15N-Mineral Fertilizer 15N-Cattle Slurry
N Release Rate Fast (acidic dissociation) Fast Slow (organic N)
NUE in Plants Not studied High (~60–70%) Low (~30–40%)
Soil Retention Likely low (ionic mobility) Moderate High (immobilized)

Research Findings :

  • Mineral fertilizers exhibit higher NUE than slurries due to rapid mineralization and reduced NH3 volatilization (). For 2-(15N)azanyl-5-methylbenzenesulfonic acid, the ionic nature may lead to faster leaching compared to organic N sources but slower uptake than mineral N .
2.3. 15N-Labeled Amino Acids

Amino acids like glutamine (δ15N ≈ +5‰ to +15‰ in ecological studies, ) differ fundamentally from sulfonic acids in nitrogen metabolism:

Property 2-(15N)Azanyl-5-Methylbenzenesulfonic Acid 15N-Amino Acids (e.g., glutamine)
Metabolic Fate Excreted or degraded Incorporated into proteins
Trophic Signal Non-trophic (non-proteinogenic) Trophic (δ15N enriches with diet)
Analytical Use Chemical tracers Ecological/forensic biomarkers

Key Insight :

  • Amino acid δ15N values reflect trophic position (), while sulfonic acids may serve as inert tracers for industrial or environmental processes .

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